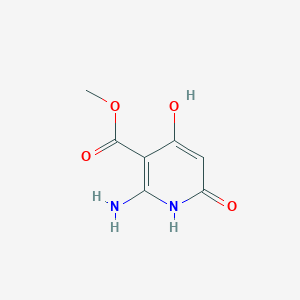

Methyl 2-amino-4,6-dihydroxynicotinate

Description

Properties

IUPAC Name |

methyl 2-amino-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-13-7(12)5-3(10)2-4(11)9-6(5)8/h2H,1H3,(H4,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZCBWRPNDZMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C=C1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for Methyl 2 Amino 4,6 Dihydroxynicotinate

Precursor Synthesis and Functional Group Introduction Strategies

The construction of the Methyl 2-amino-4,6-dihydroxynicotinate scaffold relies on the careful selection of precursors and the sequential or concerted introduction of its defining functional groups.

The core 2-amino-4,6-dihydroxypyridine structure is commonly synthesized via a condensation reaction that forms the heterocyclic ring. A well-established method for analogous structures, such as 2-amino-4,6-dihydroxypyrimidine (B16511), involves the cyclocondensation of guanidine (B92328) with a derivative of malonic acid. nih.gov This foundational strategy can be adapted for the target molecule.

The key reaction involves the base-catalyzed condensation of a guanidine-containing compound with a suitable three-carbon precursor that incorporates the carboxylate moiety. A common approach utilizes a freshly prepared sodium methoxide (B1231860) or ethoxide solution as the base and catalyst. nih.govchemicalbook.com The choice of solvent, typically methanol (B129727) or ethanol (B145695), is crucial as it can influence reaction cleanliness and product yield. nih.gov

A plausible synthetic route would involve the reaction of guanidine with a dialkyl malonate derivative, such as dimethyl malonate, in the presence of a strong base. The reaction proceeds through the formation of a sodium salt, which upon neutralization with an acid like acetic acid or hydrochloric acid, precipitates the desired dihydroxy-substituted product. nih.govchemicalbook.com

Table 1: Comparison of Reaction Conditions for Dihydroxypyrimidine Synthesis (Analogous to Nicotinate (B505614) Core Synthesis)

| Precursors | Base/Catalyst | Solvent | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide | Methanol | Reflux for 2-3 hours | Formation of 2-amino-4,6-dihydroxypyrimidine after neutralization | chemicalbook.com |

| Guanidine hydrochloride, Monosubstituted malonic acid diester | Sodium ethoxide | Ethanol | Intensive stirring at room temperature, followed by heating | Optimized yields and purity, especially at multi-gram scales | nih.gov |

The introduction of the methyl ester group is typically achieved either by using a precursor that already contains the methyl carboxylate or by esterifying the corresponding nicotinic acid. The latter is a common and direct approach.

Fischer-Speier Esterification: This is a classic and widely used method for converting carboxylic acids to esters. The process involves reacting the parent carboxylic acid, 2-amino-4,6-dihydroxynicotinic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). guidechem.compearson.com The reaction is typically heated to reflux to drive the equilibrium towards the ester product. guidechem.com The zwitterionic nature of amino acids can make them less reactive than simple carboxylic acids, often necessitating the use of strong acid catalysts. researchgate.net

Alternative Esterification Methods: To circumvent the often harsh conditions of Fischer esterification, alternative methods have been developed.

Chlorosulphonic Acid: A process using chlorosulphonic acid to generate a hydrosulphate in situ with the alcohol has been shown to achieve high conversion rates (>99%) in short reaction times (less than an hour) with a near-equimolar amount of the acid. google.com This method can be performed using methanol as both the reactant and the solvent. google.com

Ionic Liquids: Ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methanesulfonate, have been employed as reaction media for the esterification of unprotected amino acids. researchgate.net This approach offers a milder alternative and can lead to satisfactory yields with a simplified work-up procedure to remove by-products. researchgate.net

Table 2: Overview of Esterification Methods for Amino Acids

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reversible reaction, requires excess alcohol and strong acid catalyst | guidechem.compearson.com |

| Hydrosulphate via Chlorosulphonic Acid | Methanol, Chlorosulphonic acid | High conversion, short reaction time, equimolar reagents | google.com |

Multi-Component Reactions in Nicotinate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, offer a highly efficient route to complex molecules like substituted nicotinates. nih.govorganic-chemistry.org MCRs are advantageous due to their high atom economy, step efficiency, and ability to rapidly generate molecular diversity, which aligns with the principles of green chemistry. nih.gov

Several named MCRs, such as the Hantzsch pyridine (B92270) synthesis, Biginelli reaction, and Gewald reaction, are foundational for synthesizing various heterocyclic scaffolds. organic-chemistry.org The synthesis of functionalized nicotinic acid derivatives can be achieved through multicomponent condensation protocols. For example, a one-pot reaction involving an enamino ketone, an arylmethylidenecyanothioacetamide, an alkylating agent, and formamide (B127407) can yield nicotinamide (B372718) derivatives. bohrium.com

A plausible MCR strategy for this compound could involve the condensation of:

A β-keto ester (e.g., methyl acetoacetate) to provide the C4-hydroxy and ester groups.

An activated nitrile (e.g., malononitrile (B47326) or cyanoacetamide) to introduce the amino group at C2 and the nitrile/amide at C3.

An aldehyde or ketone to complete the pyridine ring backbone.

Subsequent hydrolysis of the nitrile or modification of other functional groups would be required to achieve the final structure. The specific design of the MCR would depend on the chosen precursors and reaction conditions, which significantly influence the final product. organic-chemistry.org

Catalytic Approaches in the Synthesis of this compound

Catalysis is integral to the efficient synthesis of the target molecule, influencing reaction rates, selectivity, and yields. Both homogeneous and heterogeneous catalytic systems can be employed.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is prevalent in the synthesis of the nicotinate core and subsequent functional group manipulations.

Base Catalysis: The cyclocondensation reaction to form the dihydroxypyridine ring is typically catalyzed by a strong base dissolved in the reaction medium. nih.gov Sodium alkoxides like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used to deprotonate the active methylene (B1212753) compound, initiating the cascade of reactions leading to the heterocyclic ring. nih.govchemicalbook.com

Acid Catalysis: As detailed in section 2.1.2, the esterification of the nicotinic acid precursor is a classic example of homogeneous acid catalysis. guidechem.com Protic acids like H₂SO₄ protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. pearson.com

Transition Metal Catalysis: While less common for this specific structure, homogeneous transition metal catalysts, such as those based on copper or palladium, are widely used in MCRs and cross-coupling reactions to construct C-C and C-N bonds in other complex heterocyclic systems. organic-chemistry.org A copper-catalyzed three-component reaction, for instance, has been used to synthesize aryl alkyl thioethers. organic-chemistry.org

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as ease of separation, reusability, and often milder reaction conditions.

Solid Acid Catalysts: For the esterification step, solid acid catalysts like zeolites can be used as an alternative to mineral acids such as H₂SO₄. researchgate.net Zeolites are microporous aluminosilicates that can provide acidic sites for catalysis while allowing for simple filtration to remove the catalyst from the reaction mixture, simplifying the work-up process.

Supported Metal Catalysts: While direct examples for this specific synthesis are not prevalent, supported metal catalysts are instrumental in many organic transformations. For pyridine synthesis, catalysts like palladium on carbon (Pd/C) could potentially be used in dehydrogenation steps if a dihydropyridine (B1217469) intermediate is formed during an MCR pathway.

The application of heterogeneous catalysts in the synthesis of this compound represents a promising area for developing more sustainable and industrially scalable processes.

Green Chemistry Aspects of Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of "this compound" to reduce its environmental footprint. A primary focus is the replacement of hazardous solvents with more environmentally benign alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the feasibility of conducting the synthesis in aqueous media, which can also simplify workup procedures and reduce waste. Another key aspect is the use of catalysts that are efficient, selective, and recyclable. The development of solid-supported catalysts or the use of biocatalysts, such as enzymes, aligns with green chemistry goals by minimizing waste and allowing for catalyst reuse.

| Green Chemistry Approach | Application in Synthesis |

| Solvent Selection | Utilization of water or other green solvents to replace volatile organic compounds (VOCs). |

| Catalysis | Employment of reusable heterogeneous catalysts or biocatalysts to improve efficiency and reduce waste. |

| Atom Economy | Design of multicomponent reactions to maximize the incorporation of reactant atoms into the product. |

| Energy Efficiency | Development of synthetic routes that proceed under milder conditions (e.g., room temperature). |

Optimization of Reaction Conditions and Yield Enhancement in Academic Synthesis

In an academic context, the optimization of reaction conditions is crucial for maximizing the yield and purity of "this compound". This process involves a systematic investigation of various parameters that can influence the outcome of the synthesis. Key variables that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.

For instance, a common synthesis might involve the condensation of an appropriate enamine with a cyanoacetate (B8463686) derivative. The choice of base as a catalyst can significantly impact the reaction rate and yield. Researchers may screen a variety of organic and inorganic bases to identify the most effective one. Similarly, the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics. A range of protic and aprotic solvents may be tested to find the optimal medium.

Temperature is another critical parameter that is carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, an optimal temperature profile is often determined experimentally. The stoichiometry of the reactants is also adjusted to ensure complete conversion of the limiting reagent and to minimize waste. The results of such optimization studies are often presented in tabular form to clearly illustrate the effect of each variable on the reaction yield.

| Parameter | Variation | Effect on Yield |

| Catalyst | Different organic and inorganic bases | Significant impact on reaction rate and final yield. |

| Solvent | Protic vs. Aprotic | Influences reactant solubility and reaction kinetics. |

| Temperature | Low to High | Affects reaction rate and byproduct formation. |

| Reactant Ratio | Varied molar equivalents | Optimizes conversion of the limiting reagent. |

Novel Synthetic Protocols and Mechanistic Insights

For example, a one-pot synthesis could involve the reaction of ethyl cyanoacetate, a ketone, and an amine in the presence of a suitable catalyst. Mechanistic studies of such reactions often reveal a cascade of transformations, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. Understanding these mechanistic pathways is crucial for optimizing the reaction conditions and for extending the methodology to the synthesis of other related heterocyclic compounds.

The use of unconventional energy sources, such as microwave irradiation and ultrasound, has also been explored to accelerate the synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and, in some cases, improve yields by promoting efficient and uniform heating. Mechanistic investigations in these cases may focus on understanding the specific effects of the energy source on the reaction kinetics and selectivity. Computational studies, such as density functional theory (DFT) calculations, are also employed to gain deeper insights into the reaction mechanisms, including the structures of intermediates and transition states.

| Novel Protocol | Key Features | Mechanistic Aspects |

| One-Pot Multicomponent Reaction | High efficiency, reduced steps, atom economy. | Cascade of condensation, addition, and cyclization reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Enhanced kinetics due to efficient heating. |

| Ultrasound-Assisted Synthesis | Milder conditions, improved mass transfer. | Acoustic cavitation effects. |

Chemical Reactivity and Derivatization Studies of Methyl 2 Amino 4,6 Dihydroxynicotinate

Reactivity of the Amino Group

The 2-amino group on the pyridine (B92270) ring is a primary nucleophilic center, readily participating in reactions typical of aromatic amines.

Acylation and Alkylation Reactions

The amino group of pyridine derivatives can be readily acylated or alkylated. Acylation is often performed to introduce a variety of substituents or as a protecting group strategy. For instance, the acylation of amino groups is a common step in the synthesis of more complex molecules. beilstein-journals.orgmdpi.com Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds, can be utilized with α-amino acid derivatives as acyl donors to create aryl keto α-amino acids. mdpi.comnih.gov

Alkylation of the amino group introduces alkyl chains, which can modify the compound's physical and biological properties. N-methylation, in particular, is a common modification in peptide synthesis, as it can increase a molecule's lipophilicity and bioavailability. monash.edu Methods for N-alkylation often involve the use of protecting groups like sulfonamides or carbamates to enhance the acidity of the N-H bond, facilitating deprotonation and subsequent reaction with an alkylating agent. monash.edu

Diazotization and Coupling Reactions

The diazotization of 2-aminopyridine (B139424) derivatives, including Methyl 2-amino-4,6-dihydroxynicotinate, involves the reaction with nitrous acid to form a diazonium salt. rsc.orglibretexts.org These pyridine-2-diazonium salts are known to be highly unstable and are typically generated in situ for immediate use in subsequent reactions. google.com The instability arises from the electronic effects of the nitrogen atom within the pyridine ring. google.com

Despite their instability, these diazonium intermediates are valuable for introducing a range of functional groups onto the pyridine ring. For example, they can be converted into hydroxyl compounds through hydrolysis or used in Sandmeyer-type reactions to introduce halides or other nucleophiles. rsc.orggoogle.com The reaction conditions, such as the acidity of the medium, play a crucial role in the outcome of the diazotization and subsequent coupling reactions. rsc.org

Reactivity of the Hydroxyl Groups

The 4- and 6-hydroxyl groups of this compound exhibit phenolic character and can undergo reactions at the oxygen atom. These groups are often in tautomeric equilibrium with their corresponding keto forms (pyridones). nih.gov

Esterification and Etherification Reactions

The hydroxyl groups can be converted to esters or ethers through reactions with appropriate electrophiles. Esterification is typically carried out using acylating agents in the presence of a coupling reagent. beilstein-journals.org Etherification can be achieved by reacting the hydroxyl groups with alkyl halides or other alkylating agents under basic conditions. These reactions are useful for protecting the hydroxyl groups or for introducing new functional moieties. For example, in related systems, methylation of hydroxyl groups has been achieved using methyl iodide. mdpi.com

Halogenation and Substitution Reactions

A significant transformation of the hydroxyl groups is their conversion to halogens, most commonly chlorine. This is typically achieved by treating the dihydroxy compound with a halogenating agent like phosphorus oxychloride (POCl₃). google.comnih.gov The resulting 4,6-dichloro derivative is a highly valuable intermediate for further synthetic modifications. google.comnih.govmdpi.com

The newly introduced chloro groups are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of nucleophiles, such as amines and alkoxides, at the 4- and 6-positions of the pyridine ring. mdpi.comsigmaaldrich.com The reactivity of these positions is enhanced by the electron-withdrawing nature of the pyridine nitrogen. mdpi.com

Table 1: Halogenation of Dihydroxypyrimidines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-amino-4,6-dihydroxypyrimidine (B16511) | POCl₃ / Triethylamine | 2-amino-4,6-dichloropyrimidine | google.com |

Transformations of the Pyridine Core

Beyond the functional groups, the pyridine core itself can undergo transformations, although these often require more forcing conditions or specific activation. Aromatization of related dihydropyridine (B1217469) structures is a key transformation, often leading to the formation of a stable pyridine ring. mdpi.com The pyridine ring can also participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to construct more complex fused heterocyclic systems. acs.org Furthermore, dearomatization of the pyridine ring can lead to the formation of valuable dihydropyridine and piperidine (B6355638) spirocyclic scaffolds. acs.org

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. However, the presence of powerful electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, can significantly influence the reactivity and regioselectivity of these reactions.

In this compound, the 2-amino and 4,6-dihydroxy substituents are all strongly activating and ortho-, para-directing groups. Conversely, the methyl ester at the 3-position is a deactivating, meta-directing group. The position of electrophilic attack will be determined by the interplay of these electronic effects. The most likely position for electrophilic attack is the C-5 position, which is ortho to the 4-hydroxy group and para to the 2-amino group, and is also the only available position on the ring. The directing effects of the activating groups would strongly favor substitution at this site.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The conditions for these reactions would likely need to be carefully controlled to avoid oxidation of the electron-rich ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | Methyl 2-amino-4,6-dihydroxy-5-nitronicotinate |

| Br₂/FeBr₃ | Methyl 5-bromo-2-amino-4,6-dihydroxynicotinate |

| SO₃/H₂SO₄ | 2-amino-4,6-dihydroxy-3-(methoxycarbonyl)pyridine-5-sulfonic acid |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. While the pyridine ring is inherently electron-deficient, the presence of the electron-donating amino and dihydroxy groups in this compound would decrease its susceptibility to nucleophilic attack.

For a SNAr reaction to occur, one of the existing substituents would need to act as a leaving group. The hydroxyl groups can be converted into better leaving groups, for instance, by transformation into sulfonate esters (e.g., tosylates or mesylates). However, direct displacement of a hydroxyl or amino group is not feasible under standard SNAr conditions. In related systems like 2-amino-4,6-dichloropyrimidines, the chloro groups are readily displaced by nucleophiles. nih.govnih.gov If the dihydroxy groups of the title compound were to be replaced by halogens, the resulting dihalonicotinate would be a prime candidate for SNAr reactions.

Ring Annulation and Cyclization Reactions

The functional groups present in this compound offer several possibilities for the construction of fused heterocyclic systems through ring annulation and cyclization reactions. The 2-amino group, in particular, is a common handle for such transformations.

For instance, the amino group can react with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings, a reaction well-documented for other 2-aminopyridine derivatives. Similarly, reaction with α-haloketones could lead to the formation of imidazo[1,2-a]pyridine (B132010) systems. A general route for the synthesis of 2-aminopyridine derivatives involves the cyclization of open-chain nitrile precursors with nitrogen-containing compounds like ammonia. google.com

The presence of both an amino and a hydroxyl group in a 1,2-relationship (if the molecule exists in its tautomeric 2-amino-4-oxo-6-hydroxy form) could also enable the formation of fused oxazole (B20620) or thiazole (B1198619) rings upon reaction with appropriate reagents.

Modification of the Methyl Ester Group

Hydrolysis to Carboxylic Acid Analogues

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4,6-dihydroxynicotinic acid, under either acidic or basic conditions. Alkaline hydrolysis of methyl nicotinate (B505614) has been studied and generally follows second-order kinetics. zenodo.org The rate of hydrolysis would be influenced by the electronic nature of the substituents on the pyridine ring. The electron-donating amino and hydroxyl groups would likely increase the electron density at the carbonyl carbon, potentially slowing down the rate of nucleophilic attack by hydroxide (B78521) ions compared to unsubstituted methyl nicotinate.

Table 2: Conditions for Hydrolysis of Related Nicotinate Esters

| Substrate | Conditions | Product | Reference |

| Methyl nicotinate | NaOH, H₂O/Ethane-1,2-diol | Nicotinic acid | zenodo.org |

| Myristyl nicotinate | Aqueous phosphate (B84403) buffer (pH 5-10) | Nicotinic acid | tandfonline.com |

Transesterification Reactions

Transesterification of the methyl ester can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction would allow for the synthesis of a variety of ester analogues with different alkyl or aryl groups, potentially modulating the compound's physical and biological properties. This is a standard transformation for esters and is expected to proceed under typical transesterification conditions.

Functionalization for Advanced Materials and Probes

The inherent fluorescence of many pyridine derivatives suggests that this compound could be a scaffold for the development of fluorescent probes. The amino and hydroxyl groups provide convenient points for the attachment of other molecular entities, allowing for the tuning of its photophysical properties. For example, derivatives of 2-amino-3-cyanopyridine (B104079) have been investigated as fluorescent probes for biological applications. sciforum.netnih.gov Similarly, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been studied as fluorescent molecular sensors for monitoring polymerization processes. researchgate.netmdpi.commdpi.com By analogy, appropriate functionalization of this compound could lead to novel sensors for various analytes or for monitoring biological processes.

The multiple functional groups also make it a potential building block for the synthesis of more complex molecules, including polymers or ligands for metal complexes, which could have applications in materials science.

Structural Elucidation and Spectroscopic Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Methyl 2-amino-4,6-dihydroxynicotinate, both ¹H and ¹³C NMR would be fundamental for its structural confirmation.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. mdpi.com Signals for the carbonyl carbon of the ester, the carbons of the pyridine (B92270) ring (including those bearing the amino and hydroxyl groups), and the methyl carbon would be expected at characteristic chemical shifts. The precise chemical shifts would be sensitive to solvent effects and potential tautomeric forms of the dihydroxy-substituted pyridine ring. mdpi.com Advanced 2D NMR techniques, such as HSQC and HMBC, would be invaluable in correlating the proton and carbon signals, thus confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Theoretical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-NH₂ | Broad singlet | ~160 |

| C3-COOCH₃ | - | ~170 (C=O), ~52 (OCH₃) |

| C4-OH | - | ~165 |

| C5-H | Singlet | ~90-100 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational frequencies would include N-H stretching vibrations for the amino group, typically appearing in the region of 3300-3500 cm⁻¹. O-H stretching vibrations from the hydroxyl groups would also be prominent, often as a broad band in the same region, potentially overlapping with the N-H stretches. A strong absorption band corresponding to the C=O stretch of the methyl ester group would be anticipated around 1700-1730 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the pyridine ring would appear in the 1400-1650 cm⁻¹ region. mdpi.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Ester (C=O) | C=O Stretch | 1700-1730 |

| Pyridine Ring | C=C and C=N Stretches | 1400-1650 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 184.15. mdpi.commoldb.comindiamart.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₇H₈N₂O₄). The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and potentially cleavages within the pyridine ring. The fragmentation would be influenced by the positions of the amino and hydroxyl substituents, which can direct the fragmentation pathways. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound could be grown, this technique would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com

Furthermore, X-ray crystallography would reveal the details of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the crystal packing. The potential for tautomerism in the dihydroxypyridine ring means that X-ray crystallography could identify the dominant tautomeric form present in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions associated with the substituted pyridine ring. researchgate.net

The positions and intensities of these absorption bands would be influenced by the nature of the solvent and the pH of the solution, due to the presence of the acidic hydroxyl groups and the basic amino group. A detailed study of the photophysical properties, such as fluorescence and phosphorescence, would require more specialized techniques and could provide insights into the excited state dynamics of the molecule. nih.gov

Computational and Theoretical Investigations of Methyl 2 Amino 4,6 Dihydroxynicotinate

Quantum Chemical Studies (DFT, TD-DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods model the electronic density of a molecule to calculate its energy, structure, and various properties.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are crucial for determining chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for Methyl 2-amino-4,6-dihydroxynicotinate is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| Energy Gap (ΔE) | Value not available |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify charge-rich and charge-deficient regions. Typically, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas represent neutral potential. MEP maps are invaluable for predicting how a molecule will interact with other molecules and biological targets.

Spectroscopic Parameter Prediction and Validation

Theoretical calculations using methods like DFT can predict spectroscopic parameters such as vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis). These predicted spectra can be compared with experimentally obtained spectra to validate the accuracy of the computational model and the optimized molecular structure. A good correlation between theoretical and experimental data confirms that the calculated structure is a reliable representation of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional shapes (conformers). Furthermore, these simulations can model the interactions between the molecule and surrounding solvent molecules, providing insights into its solubility and how the solvent affects its structure and dynamics.

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy. The results are often expressed as a binding affinity or docking score, with lower (more negative) values indicating a stronger, more stable interaction. This method is widely used in drug discovery to screen potential drug candidates and predict their mechanism of action at a molecular level.

Table 2: Illustrative Molecular Docking Results (Note: This table is illustrative as specific data for this compound is not available.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Protein Target 1 | Value not available | Data not available |

| Protein Target 2 | Value not available | Data not available |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of structurally related analogs, researchers can identify which functional groups or structural motifs are essential for the desired biological effect. Structure-Selectivity Relationship (SSR) is a more specific type of analysis that investigates how structural modifications affect a compound's selectivity for one biological target over others. These studies are crucial for optimizing the potency and reducing the side effects of lead compounds in drug development.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction pathways, intermediates, and the energetic barriers that govern reaction rates. For a molecule such as this compound, theoretical investigations can predict the most likely mechanisms for its synthesis and subsequent reactions. This section delves into the computational approaches used for reaction mechanism prediction and transition state analysis, drawing upon methodologies applied to similar heterocyclic systems due to the absence of specific published studies on this exact compound.

The synthesis of substituted 2-aminopyridines, a structural core of the target molecule, often proceeds through multicomponent reactions. researchgate.net For instance, a proposed mechanism for the formation of certain 2-aminopyridine (B139424) derivatives involves the initial Knoevenagel condensation of an enaminone with malononitrile (B47326), followed by an intramolecular cyclization and subsequent aromatization. researchgate.net Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in validating such proposed pathways.

A computational investigation into a reaction mechanism typically involves the following steps:

Mapping the Potential Energy Surface (PES): The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (reactants, intermediates, and products) which correspond to energy minima, and transition states, which are saddle points on the PES connecting these minima.

Locating Transition States: A transition state represents the highest energy point along the lowest energy path from a reactant to a product. Advanced computational algorithms are employed to locate these critical points. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (or activation barrier). This value is crucial for predicting the rate of a reaction. Lower activation energies correspond to faster reactions.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, thereby confirming that the located transition state indeed links the intended species.

For example, DFT calculations have been successfully used to analyze the dearomative heterocyclic [4+2] cycloaddition between a pyridinium (B92312) ion and an enol ether. nih.gov These calculations revealed that the reaction proceeds through a stepwise mechanism rather than a concerted one. nih.gov The analysis of the calculated transition states and intermediates indicated that electrostatic interactions played a key role in determining the diastereoselectivity of the reaction. nih.gov Such studies highlight the power of computational chemistry to provide a detailed, molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

While specific data for this compound is not available in the literature, a hypothetical computational study on its formation would likely investigate the cyclization step to form the dihydropyridine (B1217469) ring. The table below outlines the typical data that would be generated from such a computational investigation.

| Reaction Step | Reactant(s) | Intermediate(s) | Transition State (TS) | Product(s) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| Step 1: Condensation | Precursor A + Precursor B | Intermediate 1 | TS1 | Intermediate 1 | Value |

| Step 2: Cyclization | Intermediate 1 | Intermediate 2 | TS2 | Cyclized Intermediate | Value |

| Step 3: Tautomerization/Aromatization | Cyclized Intermediate | - | TS3 | This compound | Value |

Methyl 2 Amino 4,6 Dihydroxynicotinate As a Building Block in Complex Chemical Syntheses

Role as a Precursor for Heterocyclic Ring Systems

The strategic placement of reactive functional groups on the methyl 2-amino-4,6-dihydroxynicotinate scaffold makes it an ideal starting material for the construction of various fused heterocyclic ring systems. The amino group, hydroxyl groups, and the nitrogen atom within the pyridine (B92270) ring can all participate in cyclization reactions to form bicyclic and polycyclic structures.

The structure of this compound is particularly well-suited for the synthesis of fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and furo[2,3-b]pyridines. These fused systems are of considerable interest due to their presence in numerous biologically active compounds.

The synthesis of pyrido[2,3-d]pyrimidines , for instance, often involves the reaction of an ortho-amino-substituted pyridine derivative with various carbon-containing reagents. The amino group of this compound can react with reagents like urea, thiourea, or formamide (B127407) to construct the pyrimidine (B1678525) ring fused to the pyridine core. mdpi.com The resulting pyrido[2,3-d]pyrimidine (B1209978) scaffold is a key feature in a number of dihydrofolate reductase inhibitors. nih.gov

Similarly, the dihydroxyl groups on the pyridine ring offer a pathway to furo[2,3-b]pyridines . These can be synthesized through intramolecular cyclization reactions, often following an initial O-alkylation or O-acylation of the hydroxyl groups. The furo[2,3-b]pyridine (B1315467) core is a recognized pharmacophore in many kinase inhibitors. nih.gov The general synthetic strategies for these fused systems highlight the potential of this compound as a key starting material.

Table 1: Examples of Fused Pyridine Derivatives Potentially Synthesized from Substituted Pyridines

| Fused Heterocycle | Potential Synthetic Strategy from a Substituted Pyridine | Key Reagents/Conditions | Reference |

| Pyrido[2,3-d]pyrimidine | Reaction of an ortho-aminopyridine with a one-carbon synthon. | Urea, Thiourea, Formic Acid | mdpi.comnih.gov |

| Furo[2,3-b]pyridine | Intramolecular cyclization involving a hydroxyl group and an adjacent functional group. | Palladium-catalyzed coupling followed by heteroannulation. | nih.govresearchgate.net |

| Pyrazolo[3,4-b]pyridine | Cyclization of a hydrazinopyridine derivative. | Acetic Acid, Phenylisothiocyanate | mdpi.comnih.gov |

Beyond simple bicyclic systems, this compound can serve as a precursor for more complex polycyclic aromatic and heterocyclic compounds. The functional groups on the ring can be utilized in sequential reactions to build additional rings. For example, the amino group can be transformed into other functionalities, such as a diazonium salt, which can then undergo various coupling reactions to introduce new carbocyclic or heterocyclic rings.

The synthesis of pteridines fused to other heterocycles is an area of active research due to their diverse biological activities. researchgate.net The structural motifs present in this compound could potentially be elaborated to form such complex polycyclic systems.

Application in Multi-Component Synthesis of Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govbeilstein-journals.orgnih.gov The highly functionalized nature of this compound makes it an attractive candidate for use in MCRs to generate diverse chemical libraries.

For example, the amino group can participate in Ugi or Passerini reactions, which are cornerstone MCRs in medicinal chemistry. nih.gov By combining this compound with an aldehyde, a carboxylic acid, and an isocyanide in an Ugi reaction, a diverse library of peptidomimetic compounds could be rapidly synthesized. Similarly, its participation in Hantzsch-type dihydropyridine (B1217469) synthesis or Biginelli reactions could lead to libraries of other important heterocyclic scaffolds. beilstein-journals.org The use of such a building block in MCRs significantly accelerates the process of lead discovery and optimization. nih.gov

Table 2: Potential Multi-Component Reactions Involving Amino-Substituted Heterocycles

| MCR Type | Reactants | Product Class | Potential Application | Reference |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amides | Peptidomimetics, Drug Discovery | nih.govbeilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (x2), Ammonia/Amine | Dihydropyridines | Calcium Channel Blockers | beilstein-journals.org |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea | Dihydropyrimidinones | Various Bioactivities | beilstein-journals.org |

Scaffold Optimization for Analog Design and Discovery

The this compound core represents a valuable scaffold for analog design and discovery in medicinal chemistry. mdpi.com The multiple functional groups allow for systematic modification to explore the structure-activity relationship (SAR) of a lead compound.

For instance, the amino group can be acylated, alkylated, or converted to other functional groups to probe the effects of substituent size, electronics, and hydrogen bonding capacity on biological activity. The hydroxyl groups can be etherified or esterified to modulate polarity and pharmacokinetic properties. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other carboxylic acid derivatives. This systematic modification of the scaffold is a cornerstone of modern drug design and optimization. nih.gov The ability to readily generate a library of analogs from a single, versatile building block like this compound is a significant advantage in the development of new therapeutic agents.

Mechanistic Investigations of Biological Interactions of Methyl 2 Amino 4,6 Dihydroxynicotinate Analogues in Vitro / Molecular Level

In Vitro Enzyme Inhibition Studies

Analogues of methyl 2-amino-4,6-dihydroxynicotinate, particularly those with a dihydropyridine (B1217469) or dihydropyrimidine (B8664642) core, have been investigated for their enzyme inhibitory potential against various targets.

Dihydropyrimidone derivatives have been identified as inhibitors of the enzyme thymidine (B127349) phosphorylase (TP), which plays a role in cancer progression by promoting angiogenesis. nih.gov A screening of forty dihydropyrimidone derivatives revealed that several compounds exhibited significant inhibitory activity against the TP enzyme. nih.gov Kinetic studies of the most active compounds indicated a non-competitive mode of inhibition. nih.gov

Furthermore, certain dihydropyridine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes. Specifically, N'-phenylmethylene and N'-4-methylphenylmethylene derivatives of dimethylpyridine displayed significant inhibitory activity against COX-1. mdpi.com Molecular docking studies suggest that these compounds interact with the active site of cyclooxygenases primarily through hydrogen bonding and hydrophobic interactions. mdpi.com The steric fit within the enzyme's binding pocket and hydrogen bond interactions with key residues like arginine 120 are crucial for their inhibitory action. mdpi.com

Some dihydropyridine-containing drugs are known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Additionally, new pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to inhibit human carbonic anhydrase I and II (hCA I and II) in vitro. proquest.com

Below is a data table summarizing the in vitro enzyme inhibition by analogues of this compound.

| Compound Class | Target Enzyme | Key Findings |

| Dihydropyrimidone derivatives | Thymidine Phosphorylase (TP) | Exhibited non-competitive inhibition. nih.gov |

| Dimethylpyridine derivatives | Cyclooxygenase-1 (COX-1) | Showed significant inhibitory activity. mdpi.com |

| Dihydropyridine derivatives | α-Glucosidase | Demonstrated considerable inhibitory activity. nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Carbonic Anhydrase I & II | All tested compounds showed inhibitory effects. proquest.com |

Receptor Binding and Modulation Mechanisms

The structural motifs present in this compound analogues, such as the dihydropyridine and aminonicotinic acid scaffolds, are known to interact with various receptors.

Analogues of 6-aminonicotinic acid have been synthesized and characterized as novel agonists for the GABA(A) receptor. These compounds display low to mid-micromolar binding affinities for native GABA(A) receptors. nih.gov Notably, a tetrahydropyridine (B1245486) analogue of 6-aminonicotinic acid demonstrated low-nanomolar affinity and acted as an agonist with potency equivalent to GABA itself. nih.gov Molecular modeling studies have helped in understanding the binding modes of these analogues within the GABA binding pocket. nih.gov

Dihydropyridine derivatives have also been explored for their interaction with adenosine (B11128) receptors, showing selectivity for the A3 subtype. nih.gov These findings suggest that the dihydropyridine nucleus can serve as a template for designing selective antagonists for adenosine receptors. nih.gov The affinity of these compounds for different receptor subtypes can be modulated by careful structural modifications. nih.gov

Furthermore, nicotinic acid and its analogues have been shown to bind to G protein-coupled receptors. HM74A has been identified as a high-affinity receptor for nicotinic acid, while HM74 is a low-affinity receptor. zen-bio.com Certain analogues, like Acifran, act as full agonists at both HM74A and HM74. zen-bio.com

The table below outlines the receptor binding profiles of analogous compounds.

| Compound Class | Receptor Target | Observed Effect |

| 6-Aminonicotinic acid analogues | GABA(A) Receptor | Agonist activity with varying affinities. nih.gov |

| Dihydropyridine derivatives | Adenosine A3 Receptor | Selective antagonism. nih.gov |

| Nicotinic acid analogues | HM74A / HM74 Receptors | Agonist activity with high and low affinities, respectively. zen-bio.com |

Cellular Pathway Modulation at a Molecular Level

Analogues of this compound can modulate various cellular pathways, often in response to oxidative stress. Dihydropyridine derivatives, known for their antioxidant properties, can influence cell growth and proliferation in different cell types. nih.govnih.gov

In human osteoblast-like cells, certain antioxidative 1,4-dihydropyridine (B1200194) derivatives have been shown to modulate oxidative stress and promote cell growth. nih.gov The effect on cell proliferation is dependent on the concentration of the dihydropyridine compound and the type of oxidative stressor applied. nih.gov Some of these derivatives have been observed to enhance the growth of nonmalignant cell lines, while suppressing the growth of cancer cell lines like HOS and HeLa. nih.gov

The modulation of cellular pathways can also occur through the regulation of gene expression. For instance, some water-soluble dihydropyridines are suggested to have proteolysis-promoting activity, which could influence the transcription of genes involved in cell cycle inhibition. nih.gov Dihydroartemisinin (B1670584) derivatives, which share some structural similarities in terms of being heterocyclic compounds, have been found to act as Toll-like receptor 4 (TLR4) antagonists. nih.gov They inhibit LPS-induced TLR4 dimerization and endocytosis, subsequently suppressing the NF-κB signaling pathway. nih.gov

Interaction with Biomolecular Targets: Nucleic Acids and Proteins

The interaction of dihydropyridine and related heterocyclic derivatives with biomolecular targets like nucleic acids and proteins is a key aspect of their mechanism of action.

Hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives have been shown to bind to DNA. nih.gov Spectroscopic studies, including UV/Vis and circular dichroism, combined with molecular docking, have indicated that these compounds interact with DNA through a combination of groove binding and partial intercalation. nih.gov This interaction with DNA is a common mechanism for the antitumor effects of many small molecules. nih.gov

In terms of protein interactions, as discussed in the enzyme inhibition section, these analogues can bind to the active sites of enzymes like cyclooxygenases and thymidine phosphorylase. nih.govmdpi.com Molecular docking studies have revealed that these interactions are often stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues within the protein's binding pocket. mdpi.com For example, the interaction with COX enzymes involves key residues such as arginine 120. mdpi.com

Structure-Function Relationship Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these analogues influences their biological activity and for the rational design of more potent and selective compounds.

For 6-aminonicotinic acid analogues acting on GABA(A) receptors, SAR studies have shown that alkylation at the 2- and 4-positions of the nicotinic acid ring affects binding affinity. nih.gov The conversion to a tetrahydropyridine ring system dramatically increases affinity, highlighting the importance of the core scaffold's saturation level. nih.gov

In the case of dihydropyridine derivatives, SAR studies have revealed that the nature and position of substituents on the dihydropyridine ring are critical for their activity. For instance, the presence of cationic moieties at specific positions can influence their cell growth modulating and antiradical activities. nih.gov The antiproliferative activity of pyridine (B92270) derivatives is enhanced by the presence and position of -OMe, -OH, -C=O, and -NH2 groups, while halogen atoms or bulky groups tend to decrease activity. nih.gov

For dihydropyrimidone derivatives as thymidine phosphorylase inhibitors, SAR studies have begun to elucidate the structural requirements for potent inhibition. nih.gov Similarly, for dihydroartemisinin derivatives as TLR4 antagonists, SAR studies have shown that modifications at the C-10 position significantly impact their antagonistic activity and cellular toxicity. nih.gov Extending the length of a linear alkane chain at this position initially increases activity, which then decreases after an optimal length. nih.gov

The table below provides a summary of key structure-activity relationships for analogous compounds.

| Compound Class | Biological Activity | Key Structural Determinants |

| 6-Aminonicotinic acid analogues | GABA(A) Receptor Agonism | Alkylation at positions 2 and 4; saturation of the pyridine ring. nih.gov |

| Dihydropyridine derivatives | Cell Growth Modulation | Nature and position of substituents; presence of cationic moieties. nih.gov |

| Pyridine derivatives | Antiproliferative Activity | Presence of -OMe, -OH, -C=O, -NH2 groups enhances activity. nih.gov |

| Dihydroartemisinin derivatives | TLR4 Antagonism | Length of the C-10 alkyl chain; terminal functional groups. nih.gov |

Emerging Applications and Advanced Research Concepts in Chemical Sciences

Catalyst Design and Support Structures

The inherent structural features of Methyl 2-amino-4,6-dihydroxynicotinate make it a promising candidate for catalyst design, both as a ligand for metal-based catalysis and as an organocatalyst.

The amino and hydroxyl groups, along with the pyridine (B92270) nitrogen, can act as N,O-bidentate or even tridentate ligands for a variety of transition metals. nih.gov The formation of stable chelate rings with metal centers is a well-established strategy for creating active and selective catalysts. acs.org For instance, aminopyridine-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, where the electronic properties of the ligand, influenced by substituents, play a crucial role in the catalytic cycle. acs.org The dihydroxy substituents on the pyridine ring of this compound would be expected to enhance the electron-donating ability of the ligand, potentially increasing the catalytic activity of the metal center in certain reactions. Furthermore, these hydroxyl groups could facilitate the immobilization of the catalyst onto solid supports through covalent linkages, a key aspect in the development of heterogeneous catalysts for improved recyclability and industrial applicability. rsc.org

| Catalyst Type | Potential Role of this compound | Relevant Functional Groups |

| Transition Metal Catalyst Ligand | N,O-bidentate or tridentate ligand for metals like Pd, Co, etc. | 2-amino, 4,6-dihydroxy, pyridine N |

| Organocatalyst | Covalent (enamine/iminium) or non-covalent catalysis. | 2-amino group |

| Catalyst Support | Anchor for catalyst immobilization. | 4,6-dihydroxy groups |

Applications in Supramolecular Chemistry and Self-Assembly

The capacity for forming multiple, directional hydrogen bonds makes this compound a highly attractive building block for supramolecular chemistry and the construction of self-assembled materials. rsc.org

The amino group and the two hydroxyl groups are excellent hydrogen bond donors, while the pyridine nitrogen and the carbonyl oxygen of the methyl ester are effective hydrogen bond acceptors. This rich array of hydrogen bonding sites can be programmed to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as tapes, rosettes, or polymers. illinois.eduresearchgate.netresearchgate.net The self-assembly of molecules through hydrogen bonding is a powerful strategy for creating functional materials with applications in areas like drug delivery, tissue engineering, and molecular electronics. nih.gov

The planarity of the pyridine ring can also promote π-π stacking interactions, which can work in concert with hydrogen bonding to stabilize the resulting supramolecular structures. acs.org The interplay between these non-covalent interactions can be tuned by external stimuli such as solvent polarity or temperature, leading to responsive materials that can change their structure and properties on demand. For instance, dihydroxypyridine derivatives have been shown to form supramolecular polymers in solution, with the stability and length of the polymers being dependent on the concentration and the solvent. illinois.edu The self-assembly of this compound could be similarly controlled to generate materials with tailored properties.

| Supramolecular Interaction | Functional Groups Involved | Potential Assembled Structure |

| Hydrogen Bonding | 2-amino, 4,6-dihydroxy, pyridine N, ester C=O | 1D tapes, 2D sheets, supramolecular polymers |

| π-π Stacking | Pyridine ring | Stabilization of assembled structures |

Utilization in Material Science for Functional Polymers and Optoelectronic Devices

The polyfunctional nature of this compound also positions it as a valuable monomer for the synthesis of novel functional polymers with potential applications in material science.

The amino and hydroxyl groups can be readily polymerized with suitable comonomers to create a variety of polymer backbones. For example, aminopyridine units have been incorporated into polymers for applications in conductive materials and as platforms for further functionalization. researchgate.netnih.govmdpi.com Polymers containing pyridine moieties have also been investigated for use in high-temperature polymer electrolyte membrane (HT-PEM) fuel cells, where the basicity of the pyridine nitrogen plays a role in proton conduction. mdpi.com The dihydroxy groups of this compound could be exploited for the synthesis of polyesters or polyethers, introducing the functional pyridine core into the polymer chain. mdpi.com

Furthermore, pyridine-containing polymers and small molecules often exhibit interesting photophysical properties, such as fluorescence. mdpi.com The specific substitution pattern of this compound, with its electron-donating amino and hydroxyl groups, could lead to materials with desirable optoelectronic properties. chemscene.comresearchgate.netmdpi.com The emission characteristics of such materials can be sensitive to their environment, making them potentially useful in sensors or as components in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through chemical modification of the amino or hydroxyl groups, or by coordination to metal ions, offers a pathway to tailor the optoelectronic performance of materials derived from this compound.

| Polymer Type | Potential Role of this compound | Potential Application |

| Polyesters/Polyethers | Dihydroxy monomer | Engineering plastics, biomaterials |

| Polyamides/Polyimines | Amino-functional monomer | High-performance polymers, membranes |

| Conductive Polymers | Functional comonomer | Organic electronics, sensors |

Development of Chemical Probes and Sensors

The development of selective and sensitive chemical probes and sensors is a crucial area of research, with applications ranging from environmental monitoring to medical diagnostics. The structure of this compound incorporates key features that are commonly found in fluorescent chemosensors. mdpi.com

The pyridine ring, substituted with electron-donating amino and hydroxyl groups, can act as a fluorophore. researchgate.net The binding of a target analyte, such as a metal ion, to the chelating sites offered by the amino, hydroxyl, and pyridine nitrogen atoms can lead to a change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence. mdpi.comacs.org This change in fluorescence can be used to signal the presence of the analyte. Pyridine-based fluorescent sensors have been developed for the detection of a wide range of metal ions, including heavy metals of environmental concern. rsc.orgresearchgate.net

Moreover, the functional groups on this compound can be further modified to create more sophisticated probes. For example, the amino group could be used as a reactive handle to attach the molecule to a biomolecule, creating a targeted probe for biological imaging. nih.govnih.govrsc.org The ability to tune the binding affinity and selectivity of the sensor by modifying the substituents on the pyridine ring is a key advantage in the design of new chemical probes. The inherent fluorescence of the core structure, combined with its versatile functionalization potential, makes this compound a promising platform for the development of the next generation of chemical sensors and imaging agents.

| Sensor Type | Sensing Mechanism | Target Analyte |

| Fluorescent Chemosensor | Chelation-enhanced fluorescence (CHEF) or quenching | Metal ions (e.g., Pb²⁺, Cu²⁺, Fe³⁺) |

| Biological Probe | Covalent attachment to biomolecules via the amino group | Specific proteins or cellular structures |

Future Research Directions and Unexplored Avenues for Methyl 2 Amino 4,6 Dihydroxynicotinate

Integration with Flow Chemistry and Automated Synthesis

The synthesis of libraries of compounds for high-throughput screening is a critical component of modern drug discovery. nih.gov Traditional batch synthesis can be time-consuming and difficult to scale. Flow chemistry, in contrast, offers numerous advantages, including enhanced safety, reproducibility, and the potential for automation. researchgate.net

The application of flow chemistry to the synthesis of nicotinic acid derivatives has been demonstrated as a viable and efficient methodology. researchgate.netresearchgate.net Future research should focus on developing a continuous-flow process for the synthesis of Methyl 2-amino-4,6-dihydroxynicotinate. This would involve the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, within a flow reactor. An automated system could then be developed to vary the starting materials, allowing for the rapid generation of a diverse library of substituted dihydroxynicotinates. chemistryjournal.net This approach would significantly accelerate the exploration of the chemical space around this scaffold.

Illustrative Data Table for Automated Flow Synthesis:

| Entry | Starting Material 1 | Starting Material 2 | Flow Rate (mL/min) | Temperature (°C) | Yield (%) |

| 1 | Methyl cyanoacetate (B8463686) | 1,3-Dihydroxyacetone | 0.5 | 80 | 65 |

| 2 | Ethyl cyanoacetate | 1,3-Dihydroxyacetone | 0.5 | 80 | 62 |

| 3 | Methyl cyanoacetate | 4-Methoxy-1,3-dihydroxybutanone | 0.5 | 85 | 58 |

| 4 | Methyl cyanoacetate | 1,3-Dihydroxyacetone | 1.0 | 80 | 72 |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques, such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time data on the concentrations of reactants, intermediates, and products during a chemical reaction. researchgate.netnih.gov

For the synthesis of this compound, these techniques could be employed to monitor the key bond-forming events and the consumption of starting materials. For instance, in-situ IR could track the disappearance of the nitrile peak from the starting cyanoacetate and the appearance of the amine and hydroxyl peaks in the product. This real-time data would facilitate rapid optimization of the reaction conditions and provide valuable insights into the reaction mechanism. nih.gov

Illustrative Data Table for Real-Time Reaction Monitoring:

| Time (min) | Reactant A Conc. (M) | Reactant B Conc. (M) | Product Conc. (M) | Intermediate X Conc. (M) |

| 0 | 1.00 | 1.00 | 0.00 | 0.00 |

| 5 | 0.75 | 0.78 | 0.22 | 0.05 |

| 10 | 0.52 | 0.55 | 0.43 | 0.05 |

| 15 | 0.31 | 0.33 | 0.62 | 0.04 |

| 20 | 0.15 | 0.16 | 0.78 | 0.02 |

Targeted Derivatization for Specific Mechanistic Elucidation

The synthesis of specifically designed derivatives can be a powerful tool for probing reaction mechanisms and understanding structure-activity relationships (SAR). nih.gov By systematically modifying the functional groups of this compound, researchers can gain insights into the role of each part of the molecule in a particular chemical transformation or biological interaction.

For example, to understand the role of the amino group, a series of N-acylated or N-alkylated derivatives could be synthesized. The reactivity of these derivatives in a model reaction could then be compared to the parent compound. Similarly, the hydroxyl groups could be converted to methoxy (B1213986) or other ether groups to probe the importance of hydrogen bonding. rsc.org This systematic approach would provide a detailed picture of the electronic and steric requirements for reactivity and biological activity. jiaolei.group

Illustrative Data Table for Targeted Derivatization Study:

| Derivative | Modification | Reaction Rate (relative to parent) | Biological Activity (IC50, µM) |

| Parent | - | 1.00 | 10.5 |

| 1a | N-acetyl | 0.25 | >100 |

| 1b | N-methyl | 1.15 | 8.2 |

| 2a | 4-O-methyl | 0.85 | 15.3 |

| 2b | 6-O-methyl | 0.90 | 12.1 |

| 3a | 4,6-di-O-methyl | 0.60 | 50.8 |

Computational Methodologies for Predictive Chemistry and Property Design

Computational chemistry provides a powerful lens through which to study the properties and reactivity of molecules. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic structure, geometry, and spectroscopic properties of this compound and its derivatives.

Future research could employ these methods to predict the reactivity of different positions on the pyridine (B92270) ring, guiding synthetic efforts towards the most promising derivatization strategies. Molecular docking simulations could be used to predict the binding affinity of these compounds to various biological targets, helping to prioritize which derivatives to synthesize and test. This synergy between computational prediction and experimental work can significantly accelerate the discovery of new functional molecules.

Illustrative Data Table for Computational Property Prediction:

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Binding Affinity (kcal/mol) |

| Parent | -5.8 | -1.2 | 3.5 | -7.2 |

| 1a | -6.2 | -1.1 | 4.1 | -5.1 |

| 1b | -5.7 | -1.3 | 3.8 | -7.5 |

| 2a | -5.6 | -1.1 | 3.2 | -6.8 |

| 2b | -5.7 | -1.2 | 3.3 | -7.0 |

| 3a | -5.5 | -1.0 | 2.9 | -6.1 |

Exploration in Interdisciplinary Research Domains (e.g., Chemoinformatics, Systems Chemistry)

The future of chemical research will increasingly rely on the integration of data from multiple disciplines. Chemoinformatics can be used to analyze large libraries of compounds, identifying trends in structure and activity that may not be apparent from individual data points. jiaolei.group This can help to guide the design of new libraries with improved properties.

Systems chemistry, a field that studies complex chemical systems as a whole, could be used to investigate the behavior of this compound in the context of a biological network. This could involve studying its effects on multiple cellular targets simultaneously, providing a more holistic understanding of its biological activity. By embracing these interdisciplinary approaches, researchers can gain a deeper and more nuanced understanding of the potential of this promising chemical scaffold.

Q & A

Q. What mechanistic insights explain contradictory reactivity in photochemical vs. thermal reactions?

- Methodological Answer : Time-resolved spectroscopy (fs-TAS) captures transient intermediates (e.g., triplet excited states) in photochemical pathways, while Arrhenius plots (thermal reactions) reveal activation barriers. For example, photoexcitation at 365 nm generates singlet oxygen (¹O₂), enabling [4+2] cycloaddition, absent in thermal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.